molecular formula C34H60N3O7PS B1667168 ((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid CAS No. 167467-53-0

((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid

Cat. No. B1667168
M. Wt: 685.9 g/mol
InChI Key: QNNCDQUXVSUVDG-QKFLMABSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-186511 is a Farnesyltransferase (FT) inhibitor with potential anticancer activity. BMS-186511 is a bisubstrate analogue inhibitor of FT, would inhibit the malignant growth properties of a cell line established from malignant schwannoma of an NF1 patient. Following treatment with BMS-186511 , ST88-14 cells became flat, nonrefractile, were contact-inhibited, and lost their ability to grow in soft agar. BMS-186511 was found to specifically inhibit FT, but not geranylgeranyltransferase I, a closely related enzyme. Thus, it is conceivable that FT inhibitors may ultimately become the first generation of drugs against the malignant phenotype in NF1 based on rational insights into the mechanism of action of neurofibromin.

Scientific Research Applications

Phase Equilibria in Drug-Water Systems

Research on phase equilibria in drug-water systems, though not directly citing the specified compound, sheds light on the importance of understanding solubility and miscibility in pharmaceuticals. This knowledge is crucial for the development of effective drug formulations, especially given that poor water solubility is a major hurdle in pharmaceutical development (Hassanein, Hasse, & Enders, 2011).

Synthesis and Stereochemistry in Pharmaceutical Compounds

Stereocontrolled synthesis is integral to pharmaceutical research, impacting the efficacy and safety of drugs. For example, research on the stereocontrolled synthesis of complex amino acids illustrates the methods used to construct chiral centers in pharmaceutical compounds. This approach is relevant to the synthesis of compounds like the one , where stereochemistry plays a crucial role (Beatty, Jennings-White, & Avery, 1992).

Synthesis and Biological Activity of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including triazoles and thiazoles, is a key area of research, as these structures often form the backbone of many pharmaceuticals. Studies have demonstrated how the synthesis and modification of these compounds can lead to substances with significant antimicrobial activity. This is directly relevant to the research and development of new drugs with the specified complex compound (El-Sayed, 2006).

Synthesis and Evaluation of Cancer Therapeutics

The research into novel compounds for cancer therapy, such as the synthesis of hybrids from farnesylthiosalicylic acid and hydroxamic acid, demonstrates the significance of developing new molecular structures in cancer treatment. These studies reveal how altering molecular structures can lead to compounds with potent antitumor activities, which is an essential aspect of pharmaceutical research for complex compounds like the one (Ling et al., 2015).

properties

CAS RN

167467-53-0

Product Name

((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid

Molecular Formula

C34H60N3O7PS

Molecular Weight

685.9 g/mol

IUPAC Name

[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid

InChI

InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1

InChI Key

QNNCDQUXVSUVDG-QKFLMABSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VVM

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS186511;  BMS 186511;  BMS-186511.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 2
Reactant of Route 2
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 3
Reactant of Route 3
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 4
Reactant of Route 4
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 5
Reactant of Route 5
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 6
Reactant of Route 6
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid

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